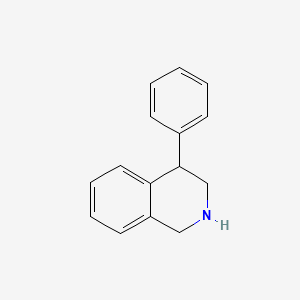
4-Phenyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives is complex, involving multiple pathways like the Pictet-Spengler and Bischler-Nepieralski reactions, alongside modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methodologies allow for the construction of various derivatives, emphasizing the compound's versatility in synthesis applications (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by their non-planar heterocyclic ring adopting an envelope conformation, as demonstrated in crystallographic studies. This conformation is crucial for understanding the compound's interaction with biological targets (Gzella, Chrzanowska, Dreas, Kaczmarek, & Woźniak, 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For instance, its involvement in Pummerer-type cyclization to produce 3-phenyl-1,2,3,4-tetrahydroisoquinoline highlights its versatility in organic synthesis (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Aplicaciones Científicas De Investigación
Neurological Research
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (TIQ) has been identified in both parkinsonian and normal human brains. Notably, its concentration was markedly increased in the parkinsonian brain, suggesting it could be an endogenous neurotoxin potentially inducing Parkinson's disease (Niwa et al., 1987). Additionally, TIQ has shown inhibitory effects on locomotion and dopamine release induced by methamphetamine in the nucleus accumbens of rats, indicating its potential influence on dopaminergic activity (Tateyama et al., 1993).
Drug Development
TIQ derivatives have been investigated for their potential as pharmaceutical agents. They've been synthesized and evaluated for their anticancer activities against various cell lines (Liu et al., 2009). Another study synthesized a series of TIQ derivatives with potential as local anesthetic agents and evaluated their toxicity and structure-toxicity relationship (Azamatov et al., 2023).
Molecular Modeling and Analysis
Conformational studies on TIQ derivatives have been performed, providing insights into their potential as D1 dopamine receptor ligands. This research aids in understanding the molecular interactions and structure-activity relationships of these compounds (Charifson et al., 1989).
Biochemical Studies
In biochemical contexts, TIQ has been found to selectively inhibit complex I of the brain's electron transport system. This specificity could have implications for understanding certain neurotoxic processes and developing targeted therapies (Suzuki et al., 1989).
Synthesis and Stereochemistry
The synthesis and absolute stereochemistry of TIQ have been extensively studied, with implications for both pharmaceutical development and fundamental organic chemistry. These studies provide a foundation for the development of enantiomerically pure TIQ derivatives with specific biological activities (Nakahara et al., 1998).
Safety and Hazards
Safety information for 4-Phenyl-1,2,3,4-tetrahydroisoquinoline indicates that it is harmful if swallowed or in contact with skin . It may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Mecanismo De Acción
- THIQ likely exerts its effects through multiple mechanisms:
- Antidopaminergic Activity : THIQ acts as an antidopaminergic agent, which means it can modulate dopamine signaling. Unlike typical neuroleptics, it does not induce catalepsy in animals .
- THIQ’s effects extend beyond dopamine. It may influence other pathways:
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Propiedades
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMNJRKIPAVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75626-12-9 | |
| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
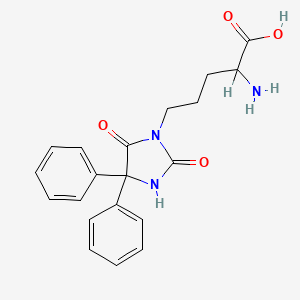
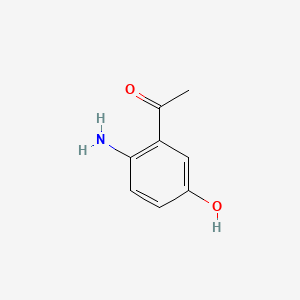



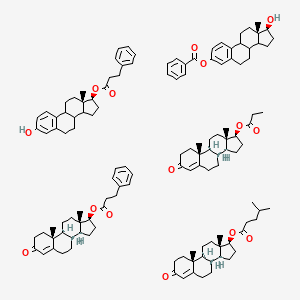
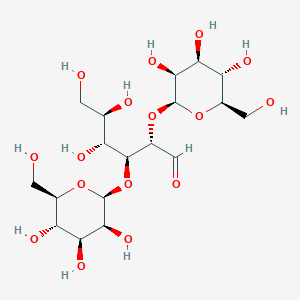
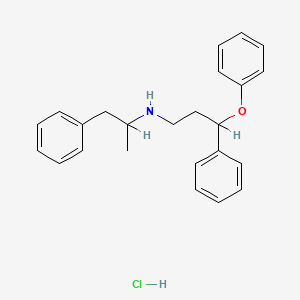
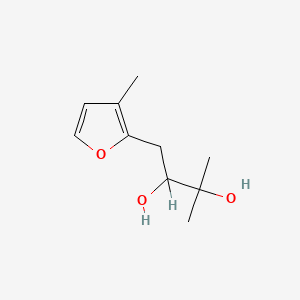
![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)

